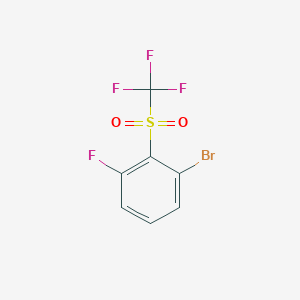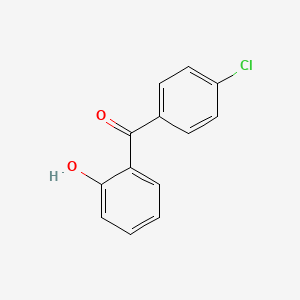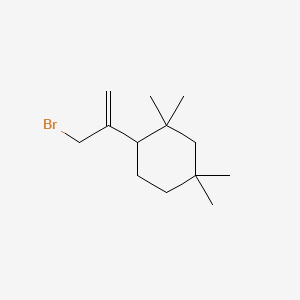![molecular formula C14H28N2O B13428217 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methoxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-amine is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine typically involves a multi-step process. One common method includes the use of a Prins/pinacol cascade reaction, which is catalyzed by a Lewis acid. This method allows for the formation of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. specific industrial methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
作用机制
The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound is a κ-opioid receptor antagonist with high affinity for human receptors.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with different functional groups and applications.
Uniqueness
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of a methoxymethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H28N2O |
|---|---|
分子量 |
240.38 g/mol |
IUPAC 名称 |
3-[4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-amine |
InChI |
InChI=1S/C14H28N2O/c1-17-11-13-10-16(9-5-8-15)12-14(13)6-3-2-4-7-14/h13H,2-12,15H2,1H3 |
InChI 键 |
NUGWERGVFHMZBP-UHFFFAOYSA-N |
规范 SMILES |
COCC1CN(CC12CCCCC2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)
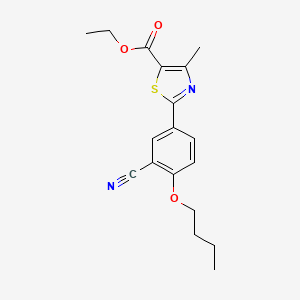
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
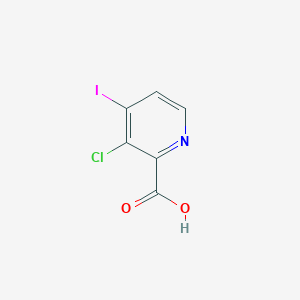
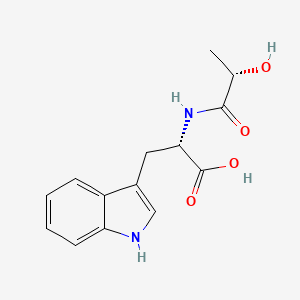
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)

